molecular formula C18H18N2OS B13679293 N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide

N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide

Cat. No.: B13679293
M. Wt: 310.4 g/mol
InChI Key: FLZMCXXYUQBKPS-UHFFFAOYSA-N
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Description

N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of Alzheimer’s disease research.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, the compound has been shown to inhibit the activity of β-site amyloid precursor protein cleaving enzyme (BACE-1), which plays a key role in the formation of amyloid plaques. By inhibiting BACE-1, the compound may help reduce the production of amyloid beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Comparison with Similar Compounds

N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:

    2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

InChI

InChI=1S/C18H18N2OS/c1-10-5-6-14(7-11(10)2)17(21)20-18-19-15-8-12(3)13(4)9-16(15)22-18/h5-9H,1-4H3,(H,19,20,21)

InChI Key

FLZMCXXYUQBKPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C)C

Origin of Product

United States

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